molecular formula C5H10N2O3 B8696399 N~1~-(3-Hydroxypropyl)ethanediamide CAS No. 61273-20-9

N~1~-(3-Hydroxypropyl)ethanediamide

Cat. No.: B8696399
CAS No.: 61273-20-9
M. Wt: 146.14 g/mol
InChI Key: YMVXPZAKIVJWBR-UHFFFAOYSA-N
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Description

N~1~-(3-Hydroxypropyl)ethanediamide is an ethanediamide derivative characterized by a hydroxypropyl substituent at the N~1~ position. Synonyms for related compounds include N-(3-hydroxypropyl)-N'-(1H-indol-5-yl)ethanediamide and ethanediamide,n1-(3-hydroxypropyl)-n2-1h-indol-5-yl .

Properties

CAS No.

61273-20-9

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

N'-(3-hydroxypropyl)oxamide

InChI

InChI=1S/C5H10N2O3/c6-4(9)5(10)7-2-1-3-8/h8H,1-3H2,(H2,6,9)(H,7,10)

InChI Key

YMVXPZAKIVJWBR-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(=O)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Roles : While this compound lacks direct pharmacological data, analogs like Despropionyl fentanyl (Ethyl 4-ANPP) are critical in opioid research, emphasizing the importance of substituent choice in biological activity .

Synthesis Pathways : The manufacturing of related compounds (e.g., Ixoten) involves chloroethyl and hydroxypropyl precursors, suggesting shared synthetic routes for ethanediamide derivatives .

Research Findings and Data Comparison

Stability and Handling

  • This compound : Stability data are unavailable, but similar compounds (e.g., Ethyl 4-ANPP) require stringent storage conditions (-20°C) to maintain integrity over ≥5 years .

Spectroscopic Properties

  • Ethyl 4-ANPP : Exhibits UV-Vis absorption at λ~max~ 255 nm, useful for analytical quantification .
  • This compound : Spectral data are unspecified, but hydroxypropyl groups typically contribute to IR absorption bands near 3200–3600 cm⁻¹ (O-H stretch) .

Industrial and Research Relevance

  • Pharmaceutical Precursors : Compounds like Ixoten (introduced in 1973) utilize chloroethyl and hydroxypropyl intermediates, highlighting the role of ethanediamide derivatives in drug development .
  • Forensic Applications : Ethyl 4-ANPP is a controlled substance analog, underscoring the need for precise structural characterization of ethanediamides in regulatory contexts .

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